

Benchmarking 4-Methyl-4-penten-2-ol against commercial alternatives

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Compound of Interest

Compound Name: 4-Methyl-4-penten-2-ol

Cat. No.: B1580817

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Benchmarking 4-Methyl-4-penten-2-ol as a Synthetic Intermediate

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is a critical factor influencing the efficiency, scalability, and economic viability of a drug development pipeline. This guide provides a comprehensive benchmark analysis of **4-Methyl-4-penten-2-ol** against commercially available alternatives, focusing on its application as a precursor in the synthesis of haloalkanes, which are versatile building blocks in the construction of complex molecular architectures.

4-Methyl-4-penten-2-ol is a secondary unsaturated alcohol that serves as a key intermediate in the synthesis of 4-Chloro-2-methyl-1-pentene.^{[1][2]} This chloroalkene is a precursor to 2-S-substituted pyrimidines, a class of compounds investigated as potential antimetabolites of nucleic acid precursors for cancer therapy.^{[1][2]} The performance of **4-Methyl-4-penten-2-ol** in this synthetic application is benchmarked against other structurally similar, commercially available unsaturated alcohols.

Performance Comparison in Haloalkane Synthesis

The primary measure of performance for these precursor alcohols is the yield of the corresponding chloroalkene upon reaction with a chlorinating agent. While a direct comparative

study under identical conditions is not readily available in published literature, a compilation of reported yields for the chlorination of **4-Methyl-4-penten-2-ol** and its alternatives provides valuable insights.

Precursor Alcohol	Corresponding Chloroalkene	Chlorinating Agent	Reported Yield (%)	Reference
4-Methyl-4-penten-2-ol	4-Chloro-2-methyl-1-pentene	Thionyl Chloride (SOCl ₂)	Not explicitly stated, but implied as a viable synthetic route.	General knowledge of alcohol to alkyl halide conversion.
3-Penten-2-ol	4-Chloro-2-pentene	Not specified	97%	[3]
1-Penten-3-ol	3-Chloropent-1-ene	Thionyl Chloride (SOCl ₂)	Not explicitly stated, but a detailed protocol exists.	[4][5]
4-Penten-1-ol	4-Chloropent-1-ene	Not specified	Synthesis of the alcohol is reported at 76-83%.	[6]

Note: The synthesis of **4-Methyl-4-penten-2-ol** itself has been reported with a 95.7% yield of a mixture containing its isomer, 4-methyl-3-penten-2-ol.[7]

Commercial Availability and Pricing

The accessibility and cost of starting materials are crucial considerations in drug development. The following table summarizes the commercial availability of **4-Methyl-4-penten-2-ol** and its alternatives. Pricing is subject to fluctuation and depends on the supplier and purity.

Compound	CAS Number	Commercial Availability	Representative Suppliers
4-Methyl-4-penten-2-ol	2004-67-3	Commercially available	ChemicalBook, LookChem, ECHEMI, Hangzhou KieRay Chem Co.,LTD[1][2][8][9]
4-Penten-2-ol	625-31-0	Commercially available	Sigma-Aldrich, Fisher Scientific, TCI America, Echemi[10][11][12]
1-Penten-3-ol	616-25-1	Commercially available	Tokyo Chemical Industry, Fisher Scientific, Santa Cruz Biotechnology, The Good Scents Company[13][14][15][16]
3-Methyl-3-penten-2-one (precursor to 3-Methyl-3-penten-2-ol)	565-62-8	Commercially available	Sigma-Aldrich, Thermo Scientific, IndiaMART[17]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a chloroalkene from an unsaturated alcohol using thionyl chloride, a common and effective chlorinating agent.[4][5][18] This protocol is based on established procedures for similar transformations and should be adapted and optimized for each specific substrate.

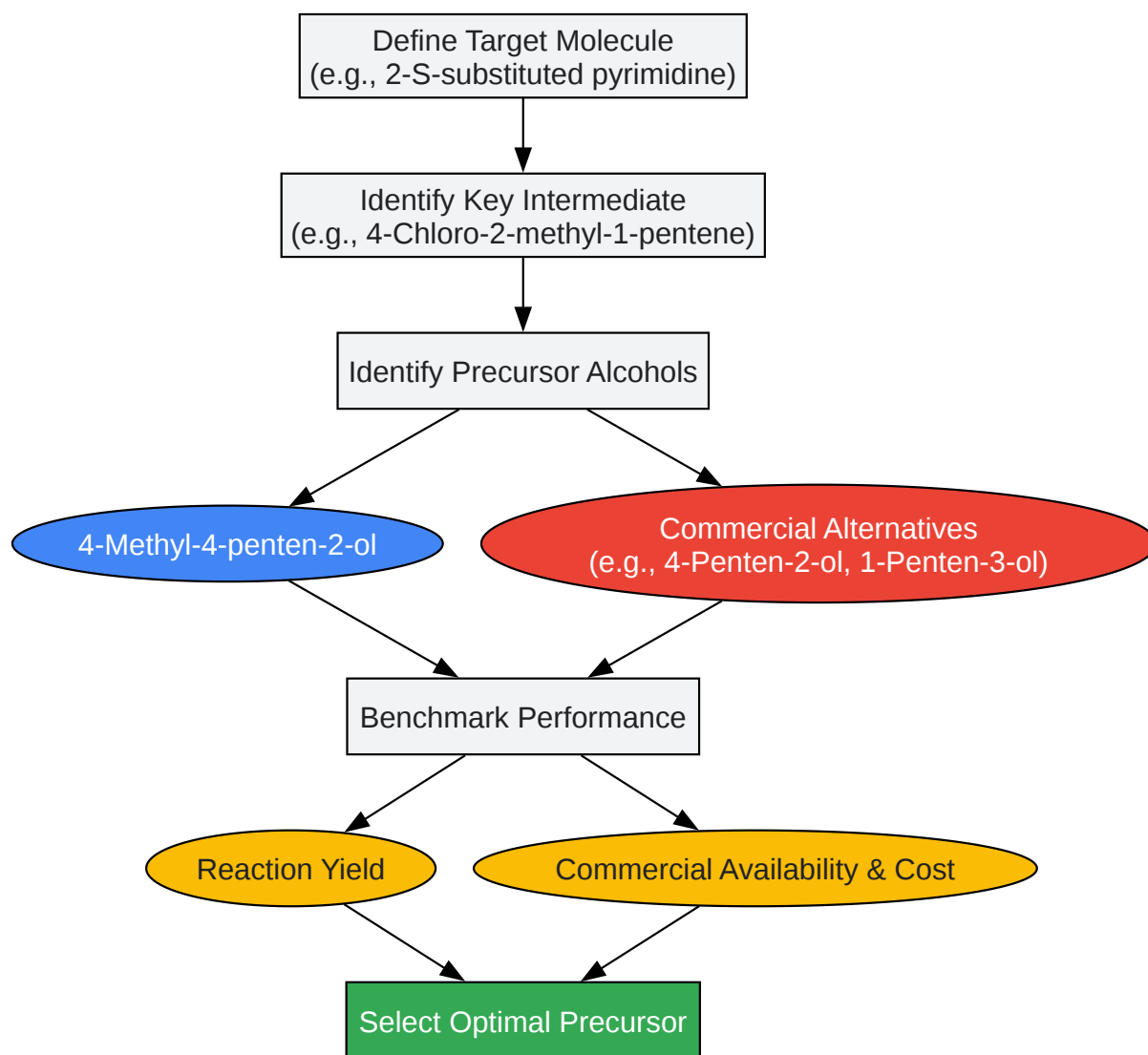
Synthesis of Chloroalkene from Unsaturated Alcohol

- Materials:
 - Unsaturated alcohol (e.g., **4-Methyl-4-penten-2-ol**)

- Thionyl chloride (SOCl_2)
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Pyridine (optional, as a base)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (or other suitable drying agent)
- Procedure:
 - A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the unsaturated alcohol.
 - Anhydrous diethyl ether is added to dissolve the alcohol, and the solution is cooled to $0\text{ }^\circ\text{C}$ in an ice bath.
 - Thionyl chloride (1.1-1.2 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below $5\text{ }^\circ\text{C}$. If pyridine is used, it is added before the thionyl chloride.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).
 - The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
 - The layers are separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude chloroalkene is then purified by distillation.

Visualizations

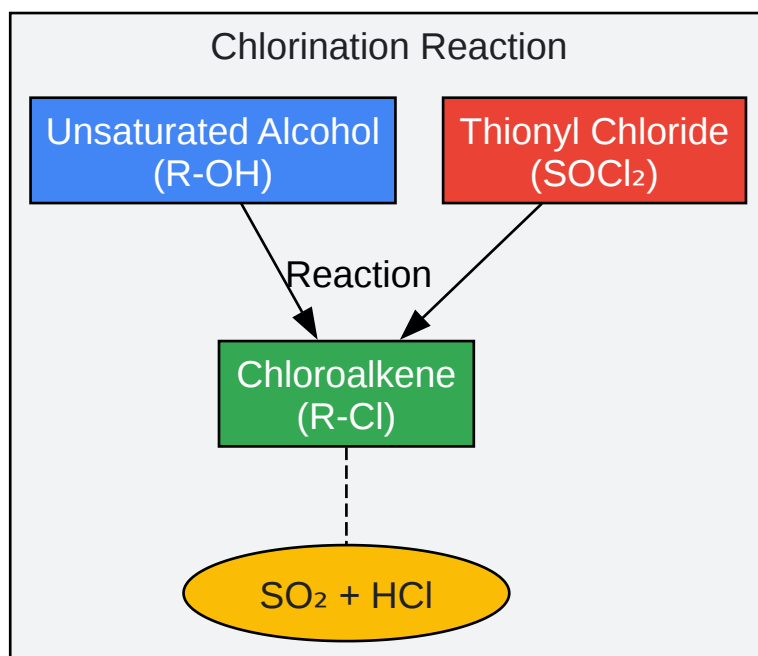
Logical Workflow for Precursor Selection



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Caption: Precursor selection workflow for synthesis.

General Reaction Pathway



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Caption: General synthesis of chloroalkenes.

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